molecular formula C4H6N2OS B14492852 3,4-Dimethyl-1,2,4-oxadiazole-5(4H)-thione CAS No. 64671-50-7

3,4-Dimethyl-1,2,4-oxadiazole-5(4H)-thione

Cat. No.: B14492852
CAS No.: 64671-50-7
M. Wt: 130.17 g/mol
InChI Key: VLXXSIPJURSLEE-UHFFFAOYSA-N
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Description

3,4-Dimethyl-1,2,4-oxadiazole-5(4H)-thione is a heterocyclic compound containing an oxadiazole ring with two methyl groups at the 3 and 4 positions and a thione group at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-1,2,4-oxadiazole-5(4H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-1,2,4-oxadiazole-5(4H)-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens, alkyl halides, or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thione group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the methyl positions.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-1,2,4-oxadiazole-5(4H)-thione depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole: A parent compound without the methyl and thione groups.

    3,4-Dimethyl-1,2,4-oxadiazole: Similar structure but lacks the thione group.

    1,2,4-Thiadiazole: Contains a sulfur atom in the ring instead of an oxygen atom.

Uniqueness

3,4-Dimethyl-1,2,4-oxadiazole-5(4H)-thione is unique due to the presence of both methyl groups and the thione group, which can influence its chemical reactivity and potential applications. The combination of these functional groups can lead to distinct properties compared to other similar compounds.

Properties

CAS No.

64671-50-7

Molecular Formula

C4H6N2OS

Molecular Weight

130.17 g/mol

IUPAC Name

3,4-dimethyl-1,2,4-oxadiazole-5-thione

InChI

InChI=1S/C4H6N2OS/c1-3-5-7-4(8)6(3)2/h1-2H3

InChI Key

VLXXSIPJURSLEE-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=S)N1C

Origin of Product

United States

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